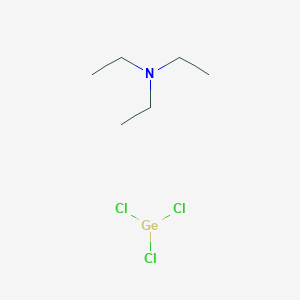![molecular formula C12H8N2O3S2 B14668220 Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]- CAS No. 49790-72-9](/img/structure/B14668220.png)
Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]-: is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring fused with a nitrofuran moiety. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]- typically involves the condensation of 2-aminothiophenol with 5-nitro-2-furaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]- .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to various derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the benzothiazole ring or the nitrofuran moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole and nitrofuran derivatives.
Scientific Research Applications
Chemistry: Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]- is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains .
Medicine: The compound is being investigated for its potential therapeutic applications, including its role as an anticancer agent. Its ability to inhibit certain enzymes and pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]- is used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]- involves its interaction with specific molecular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, ultimately resulting in cell death .
Comparison with Similar Compounds
Benzothiazole: A simpler structure without the nitrofuran moiety.
2-Methylbenzothiazole: Contains a methyl group instead of the nitrofuran moiety.
Benzoxazole: Similar structure but with an oxygen atom replacing the sulfur atom in the benzothiazole ring.
Uniqueness: Benzothiazole, 2-[[(5-nitro-2-furanyl)methyl]thio]- is unique due to the presence of both the benzothiazole and nitrofuran moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
CAS No. |
49790-72-9 |
|---|---|
Molecular Formula |
C12H8N2O3S2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-[(5-nitrofuran-2-yl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C12H8N2O3S2/c15-14(16)11-6-5-8(17-11)7-18-12-13-9-3-1-2-4-10(9)19-12/h1-6H,7H2 |
InChI Key |
FDYOMQDFALMYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


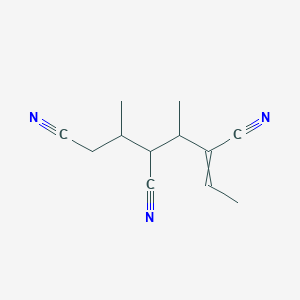
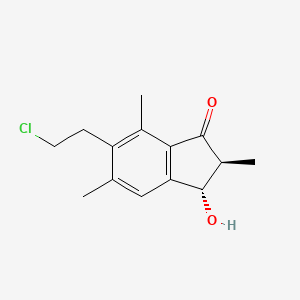
![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)
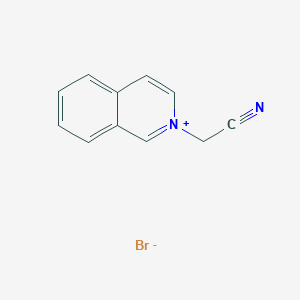
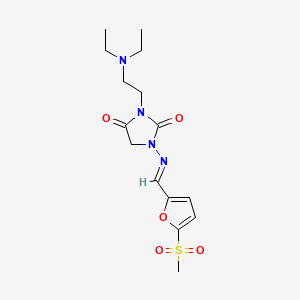
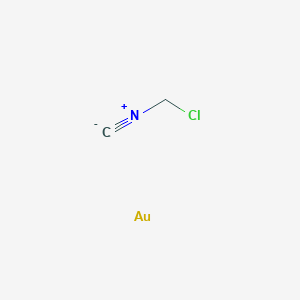
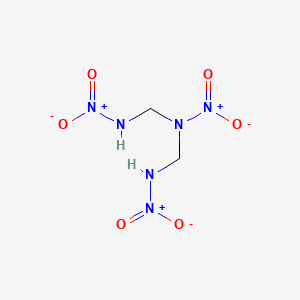
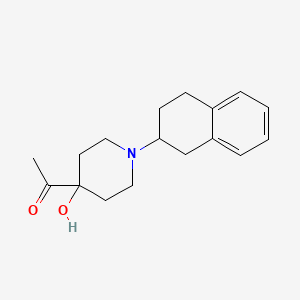
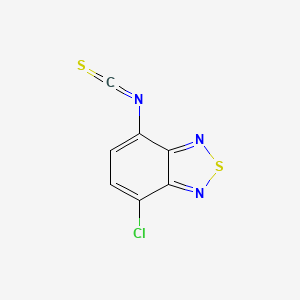
![1,1-Dimethyl-1H-naphtho[1,8-bc]siline](/img/structure/B14668226.png)
![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
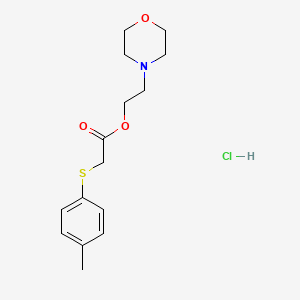
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
